6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
6-Cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo[3,4-b]pyridine derivative characterized by three key structural features:
- A cyclopropyl group at position 6, which enhances metabolic stability and conformational rigidity.
- A carboxylic acid moiety at position 4, critical for solubility and biological target engagement.
The compound is listed as discontinued in commercial catalogs (CymitQuimica, Ref: 3D-ENB57922) but remains of interest due to its unique substituent combination .
Properties
IUPAC Name |
6-cyclopropyl-1-(thiophen-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-15(20)11-5-13(10-1-2-10)17-14-12(11)6-16-18(14)7-9-3-4-21-8-9/h3-6,8,10H,1-2,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSATUYCOIJVBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3CC4=CSC=C4)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, while the thiophen-3-ylmethyl moiety can be attached via nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Functionalization at Position 3 and 7
The pyrazolo[3,4-b]pyridine core permits regioselective modifications:
Position 3 :
-
Formylation : Vilsmeier-Haack conditions (POCl₃/DMF) introduce a formyl group at position 3 (Scheme 39 in ). Electron-rich aryl groups (e.g., thiophene) enhance nucleophilicity at this position, improving yields (e.g., 135g in ).
-
Cross-Coupling : Suzuki-Miyaura coupling installs aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .
Position 7 :
-
C–H Activation : Pd-catalyzed direct arylation at position 7 is achieved using aryl iodides and hexafluoroisopropanol (HFIP) as a solvent (Scheme 32 in ).
Functionalization Examples :
Carboxylic Acid Derivitization
The carboxylic acid at position 4 undergoes standard transformations:
-
Amide Formation : Coupling with amines (e.g., HATU/DIPEA) generates amides (e.g., kinase inhibitor derivatives in ).
-
Reduction : Conversion to alcohol via LiAlH₄ or borane-THF, though steric hindrance may limit efficiency .
Derivitization Examples :
| Reaction | Reagents | Application | Source |
|---|---|---|---|
| Amide Coupling | HATU, DIPEA, R-NH₂ | Kinase inhibitor synthesis | |
| Esterification | SOCl₂, MeOH | Prodrug development |
Biological Relevance
While direct data on this compound’s activity is limited, structurally similar pyrazolo[3,4-b]pyridines exhibit:
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for its potential therapeutic properties, particularly in relation to metabolic and central nervous system disorders.
Metabolic Syndrome Treatment
Research has indicated that compounds similar to 6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1. This inhibition is significant for treating conditions associated with metabolic syndrome, including:
- Type 2 Diabetes
- Obesity
- Hypertension
- Lipid Disorders
Studies have shown that such compounds can ameliorate insulin resistance and improve lipid profiles, contributing to cardiovascular health .
CNS Disorders
The compound's potential extends to treating central nervous system disorders. It has been evaluated for its effects on cognitive impairments and neurodegenerative diseases such as Alzheimer's disease. The inhibition of specific pathways involved in neuroinflammation and oxidative stress may provide avenues for therapeutic interventions .
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those with structural similarities to this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. For instance:
- Compounds were tested against breast cancer cell lines (MCF7) and exhibited promising cell-killing effects.
- The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Synthesis and Functionalization
The synthesis of this compound involves several steps that allow for functionalization at different positions on the pyrazole ring, enhancing its biological activity. Researchers have developed efficient synthetic routes that yield high purity and bioactivity, making it suitable for further pharmacological studies .
Case Studies and Research Findings
A review of current literature reveals several case studies focusing on the synthesis and biological evaluation of pyrazole derivatives:
Mechanism of Action
The mechanism by which 6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives are explored extensively in medicinal chemistry. Below is a comparative analysis of structurally related compounds, highlighting substituent-driven differences in properties and applications:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Key Insights from Comparisons :
Substituent Effects on Bioactivity: The thiophen-3-ylmethyl group in the target compound offers distinct advantages over fluorophenyl derivatives (e.g., ). Cyclopropyl groups universally enhance metabolic stability by resisting oxidative degradation, a feature shared across analogs .
Role of the Carboxylic Acid :
- The 4-carboxylic acid moiety is critical for solubility and hydrogen bonding with biological targets. Derivatives with ester groups (e.g., ) may exhibit better absorption but require conversion to the active acid form .
Halogen vs. Heterocyclic Substituents :
- Chloro/fluoro-phenyl derivatives () exhibit higher electronegativity, favoring interactions with polar binding pockets. In contrast, thiophene-based analogs (target compound, ) provide greater polarizability and sulfur-mediated interactions .
Synthetic Challenges :
- Multi-step synthesis is common for pyrazolo[3,4-b]pyridines, often involving cyclopropanation, heterocycle coupling, and carboxylation. High purity (≥95%) is emphasized in industrial and research settings .
Biological Activity
6-Cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₅H₁₃N₃O₂S
- Molecular Weight : 299.35 g/mol
- CAS Number : 954579-22-7
The structure features a pyrazolo[3,4-b]pyridine core with a cyclopropyl group and a thiophen-3-ylmethyl substituent, which may influence its biological activity.
Anticancer Properties
Research indicates that pyrazolo[3,4-b]pyridines exhibit significant anticancer potential. For instance, compounds within this class have been evaluated for their ability to inhibit various kinases associated with cancer proliferation. The structure of this compound suggests it may interact with similar targets.
A study on related compounds reported IC50 values for Src kinase inhibition ranging from 0.47 µM to 6.5 µM, indicating a promising avenue for further investigation into the inhibitory effects of this compound on cancer cell growth .
Anti-inflammatory Effects
Pyrazole derivatives have been noted for their anti-inflammatory properties. A comparative analysis of substituted pyrazoles highlighted that specific modifications in the structure can enhance anti-inflammatory activity. The presence of a thiophene moiety in the compound may contribute to such effects, as thiophene derivatives have shown promise in reducing inflammation .
The biological activity of this compound is likely mediated through several mechanisms:
- Tyrosine Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit tyrosine kinases, which are crucial in cancer signaling pathways.
- Cell Cycle Arrest : Some pyrazolo[3,4-b]pyridine derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Inflammatory Pathways : The compound may interfere with pro-inflammatory cytokine signaling pathways.
Synthesis and Evaluation
A recent synthesis of related pyrazolo compounds revealed that structural modifications can significantly impact biological activity. The introduction of bulky groups at specific positions was found to affect potency against various kinases .
Comparative Activity Table
| Compound Name | IC50 (µM) | Target Kinase | Biological Activity |
|---|---|---|---|
| Compound A | 0.47 | Src | Anticancer |
| Compound B | 5.1 | Src | Anticancer |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is yet to be determined through further research.
Q & A
Q. What are the common synthetic routes for 6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 5-aminopyrazole derivatives with aromatic aldehydes or ketones to form the pyrazolo[3,4-b]pyridine core. For example, equimolar 5-aminopyrazole and substituted aromatic aldehydes react under reflux in ethanol to yield intermediates .
- Step 2 : Functionalization of the core. Cyclopropane introduction (e.g., via palladium-catalyzed cross-coupling) and thiophen-3-ylmethyl group attachment are critical. A method involving tert-butyloctahydro-pyrrolo[3,4-b]pyridine intermediates with cyclopropane reagents in DMF under catalytic Pd conditions achieves 85% yield .
- Step 3 : Carboxylic acid formation via hydrolysis of ester intermediates (e.g., methyl esters under basic conditions) .
Q. How is the compound characterized using spectroscopic and computational methods?
- Spectroscopy :
- Computational :
Advanced Questions
Q. How can researchers optimize the yield of the target compound during multi-step synthesis?
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance cyclopropane introduction efficiency, reducing side reactions .
- Reaction Solvents : Polar aprotic solvents (DMF, DMSO) improve intermediate stability during cyclization .
- Temperature Control : Lower temperatures (0–5°C) during ester hydrolysis minimize decarboxylation .
- Purification : Column chromatography with silica gel (hexane:EtOAc gradient) isolates high-purity product (>95%) .
Q. What strategies address discrepancies in biological activity data across studies?
- Assay Variability : Differences in cell lines (e.g., prostate cancer PC3 vs. LNCaP) or kinase isoforms (mTOR vs. p70S6K) may explain conflicting anti-proliferative results. Standardize assays using isoform-specific inhibitors .
- Structural Analogues : Compare activity of the carboxylic acid derivative with its ester or amide analogues. For example, methyl ester derivatives may show reduced ATP-binding affinity due to steric hindrance .
- Dose-Response Analysis : EC₅₀ values (e.g., 10 µM vs. 50 µM) should be contextualized with protein binding kinetics (e.g., SPR or ITC data) .
Q. How can researchers validate the compound’s mechanism of action in kinase inhibition?
- Kinase Profiling : Use kinase inhibitor databases (e.g., KinomeScan) to screen selectivity across 400+ kinases. Prioritize targets with <100 nM IC₅₀ .
- Molecular Docking : Simulate binding to mTOR’s ATP-binding pocket (PDB: 4JSV). Key interactions include hydrogen bonds between the carboxylic acid and Lys2187, and hydrophobic packing of the cyclopropyl group with Val2189 .
- Western Blotting : Confirm downstream effects (e.g., reduced phospho-p70S6K levels in treated cells vs. controls) .
Data Analysis Tables (Described Textually)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
